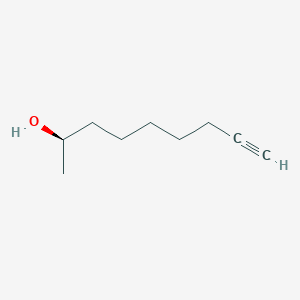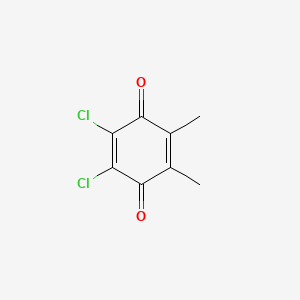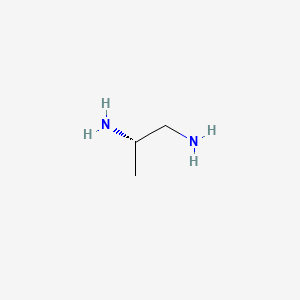
(2S)-propane-1,2-diamine
Vue d'ensemble
Description
(2S)-propane-1,2-diamine, also known as D-proline or D-2, is a chiral diamine that has been extensively studied in the field of organic chemistry. Its unique stereochemistry and reactivity have made it a valuable building block in the synthesis of biologically active compounds.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
(2S)-propane-1,2-diamine has been utilized in the synthesis of optically active heterocyclic compounds. The efficient chemical preparation of novel optically active 2-substituted propane-1,3-diamines from commercially available aldehydes involves a two-step synthesis via 1,3-dinitro compounds. This process, using platinum dioxide as a catalyst and enzymatic enantioselective desymmetrization, yields monocarbamates with high enantiomeric excesses (Ríos‐Lombardía et al., 2010).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of cyclic amidinium salts involves the cyclization of this compound with inorganic ammonium salts and orthoesters. This method is versatile, tolerating various substituents and counterions, and can be scaled efficiently, providing rapid access to important heterocyclic compounds used in various applications (Aidouni et al., 2008).
Catalysis in Asymmetric Synthesis
This compound has been used in asymmetric transfer hydrogenation of prochiral ketones. The process involves the condensation of this compound with o-(diphenylphosphino)benzaldehyde, yielding chiral ruthenium complexes. These complexes have been shown to be highly effective as catalysts in asymmetric synthesis, achieving high yields and enantiomeric excesses (Gao et al., 1999).
Coordination Chemistry
In coordination chemistry, this compound has been used to form complex compounds with metals. For example, the reaction with lead (II) nitrate results in a complex with an interesting coordination environment around the lead (II) ion. Such complexes have potential applications in materials science and catalysis (Hakimi et al., 2011).
Polyimide Synthesis
This compound is a key component in the synthesis of polyimides. It's been used to create various polyimide films with different properties, such as tensile strength, elongation, and thermal stability. These materials have applications in the field of high-performance polymers and electronics (Liaw et al., 1997).
Surface Modification
The compound has also been employed in modifying surface properties, such as in the homogeneous and heterogeneous routes of incorporating (2S)-propane-1,3-diamine into silylant epoxide groups. This modification can significantly enhance the functionality of surfaces for various industrial applications (Sales et al., 2002).
Propriétés
IUPAC Name |
(2S)-propane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJOMMDDJHIJH-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349005 | |
| Record name | (2S)-propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15967-72-3 | |
| Record name | (2S)-propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-propane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


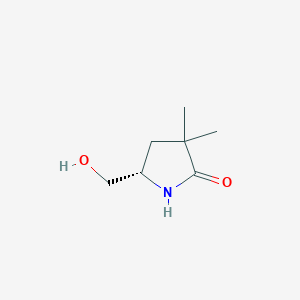

![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)
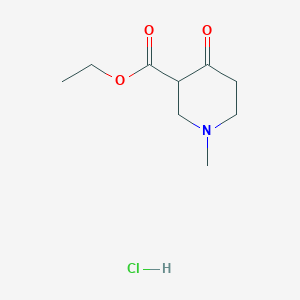


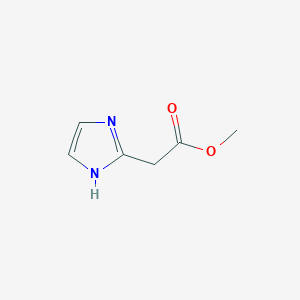


![Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B3048108.png)
